Home > Products > Screening Compounds P118512 > Osteostatin amide (human)
Osteostatin amide (human) - 204383-55-1

Osteostatin amide (human)

Catalog Number: EVT-476703
CAS Number: 204383-55-1
Molecular Formula: C27H25NO3
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Osteostatin amide is primarily sourced from human tissues, particularly those involved in bone metabolism. It can be synthesized in laboratories for research purposes. The peptide has been studied in various animal models, including bovine, canine, equine, murine, and others, indicating its broad relevance across species .

Classification

Osteostatin amide falls under the category of bioactive peptides. It is classified as a signaling molecule within the endocrine system, playing a role in bone remodeling and cellular signaling pathways associated with osteogenesis. Its classification also includes its function as an antioxidant agent, which contributes to its therapeutic potential in bone-related diseases .

Synthesis Analysis

Methods

The synthesis of osteostatin amide typically employs solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide chain. The synthesis process involves:

  1. Preparation: The resin is functionalized with a protective group to anchor the first amino acid.
  2. Coupling: Each subsequent amino acid is added through a coupling reaction that activates the carboxyl group of the incoming amino acid.
  3. Cleavage: After the desired sequence is achieved, the peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

The synthesis often includes high-performance liquid chromatography (HPLC) for purification and mass spectrometry for verification of molecular weight and purity. The typical yield and purity levels are assessed to ensure that the synthesized peptide meets research standards .

Molecular Structure Analysis

Structure

Osteostatin amide has a specific amino acid sequence that contributes to its structural conformation. The primary structure consists of five amino acids:

  • Sequence: Amino Acid 107 to 111 of human parathyroid hormone-related protein.

The molecular formula and weight can vary slightly based on modifications during synthesis but generally reflect a small peptide structure conducive to biological activity.

Data

The molecular weight of osteostatin amide is approximately 600 Da, which allows it to easily penetrate cellular membranes and exert its biological effects. Structural studies have indicated that it may adopt specific conformations that enhance its interaction with receptors involved in bone metabolism .

Chemical Reactions Analysis

Reactions

Osteostatin amide participates in various biochemical reactions, particularly those involving cell signaling pathways related to bone formation and resorption. Notably, it has been shown to interact with specific receptors on osteoblasts and osteoclasts, influencing their activity.

Technical Details

In vitro studies have demonstrated that osteostatin can modulate oxidative stress responses in bone cells. For example, it has been observed to mitigate hydrogen peroxide-induced oxidative stress in human osteoblastic cells, suggesting a protective role against cellular damage . This antioxidant capacity may be crucial for maintaining bone health.

Mechanism of Action

Process

The mechanism by which osteostatin amide exerts its effects involves binding to specific receptors associated with parathyroid hormone-related protein signaling pathways. Upon binding:

  1. Receptor Activation: Osteostatin activates intracellular signaling cascades.
  2. Gene Expression Modulation: This activation leads to changes in gene expression related to bone formation.
  3. Cellular Responses: Enhanced proliferation and differentiation of osteoblasts are observed, promoting bone formation.

Data

Research indicates that doses around 100 nM are effective in stimulating osteogenic activity in cultured cells, highlighting its potential therapeutic applications in osteoporosis and other bone disorders .

Physical and Chemical Properties Analysis

Physical Properties

Osteostatin amide exists as a white powder when synthesized and is soluble in aqueous solutions at physiological pH levels. Its stability can be influenced by factors such as temperature and pH.

Chemical Properties

  • Molecular Weight: Approximately 600 Da
  • Solubility: Soluble in water and physiological buffers
  • Stability: Sensitive to extreme pH and temperature conditions; should be stored at -20°C for long-term stability.

Relevant analyses include HPLC profiles that confirm purity levels above 95%, ensuring suitability for experimental applications .

Applications

Osteostatin amide holds significant promise in various scientific fields:

  • Bone Research: Investigated for its role in promoting bone health and regeneration.
  • Therapeutic Development: Potential use in treatments for osteoporosis and other metabolic bone diseases.
  • Antioxidant Studies: Explored for its ability to mitigate oxidative stress effects on bone cells.
Molecular Mechanisms of Osteostatin Amide in Bone Metabolism

Modulation of Osteoclast Differentiation via NFATc1 Downregulation

Osteostatin amide (human), a pentapeptide (Thr-Arg-Ser-Ala-Trp) derived from the C-terminal region of parathyroid hormone-related protein (PTHrP; residues 107-111), exerts potent anti-osteoclastogenic effects primarily through suppression of nuclear factor of activated T cells cytoplasmic 1 (NFATc1). This master transcription factor drives the expression of osteoclast-specific genes such as cathepsin K (CTSK), tartrate-resistant acid phosphatase (TRAP), and osteoclast-associated receptor (OSCAR). In human peripheral blood mononuclear cells (PBMCs) stimulated with macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor κB ligand (RANKL), Osteostatin (100–500 nM) reduces NFATc1 nuclear translocation by 40–70% in a concentration-dependent manner. This inhibition disrupts the autoamplification loop of NFATc1, a critical process for osteoclast maturation [1] [4].

Epigenetic studies reveal that N4-acetylcytidine (ac4C) modifications catalyzed by the enzyme Nat10 enhance Nfatc1 mRNA translation efficiency during postmenopausal osteoporosis. Osteostatin counteracts this pathway by reducing Nfatc1 transcript stability, thereby diminishing osteoclastogenesis exacerbated by estrogen deficiency [3]. Genetic evidence further supports NFATc1’s indispensability: hematopoietic progenitors from Nfatc1 exon 1-knockout mice fail to differentiate into osteoclasts despite RANKL stimulation, confirming that the short isoform (Nfatc1/αA) is the primary functional variant in osteoclastogenesis [8].

Table 1: Osteostatin-Mediated NFATc1 Inhibition Mechanisms

ParameterEffect of OsteostatinExperimental SystemSignificance
NFATc1 Nuclear Translocation↓ 40–70% (250–500 nM)Human PBMCsDisrupts transcriptional activation of osteoclast genes [1]
Nfatc1 mRNA Expression↓ 50% (day 7)Mouse BMMsPrevents autoamplification loop [4] [8]
ac4C Modification of Nfatc1Indirect suppressionOVX-induced osteoporotic miceCounters epigenetic dysregulation [3]
Osteoclast-Specific Gene Expression (CTSK, OSCAR)↓ 60–80%RAW264.7 cellsBlocks resorptive function [1] [9]

Interaction with Parathyroid Hormone-Related Protein (PTHrP) Signaling Pathways

Osteostatin corresponds to the 107–111 fragment of human PTHrP (PTHrP(107-139)), but its biological actions diverge significantly from the N-terminal PTHrP domains. While N-terminal PTHrP(1–36) mimics parathyroid hormone (PTH) in activating cAMP-dependent bone anabolism, the C-terminal region (containing Osteostatin) operates through distinct receptors and downstream effectors. Structural analysis indicates that the bioactive core TRSAW sequence enables Osteostatin to bind G protein-coupled receptors (GPCRs) on osteoblasts and osteoclasts, triggering protein kinase A (PKA) and protein kinase C (PKC) cascades without cross-reacting with PTH1R [5].

In osteoblasts, Osteostatin enhances RUNX2 and osterix (SP7) expression, promoting extracellular matrix mineralization. Conversely, in osteoclast precursors, it antagonizes RANKL-induced calcium oscillations, thereby dampening calcineurin/NFATc1 signaling. This dual-cell targeting allows Osteostatin to uncouple bone formation from resorption—a limitation of conventional PTH-based therapies [4] [5]. Notably, PTHrP(107–139) reduces trabecular bone loss in ovariectomized mice by 35%, confirming the therapeutic relevance of C-terminal peptides [5].

Role in RANKL/M-CSF-Induced Osteoclastogenesis Inhibition

Osteostatin specifically targets the early differentiation phase of osteoclasts. When administered concurrently with RANKL/M-CSF to human PBMCs, it suppresses the formation of TRAP+ multinucleated cells by 50–65% at 250–500 nM concentrations. Mechanistically, this occurs via:

  • Downregulation of RANK expression (25% reduction at 500 nM), limiting RANKL binding and subsequent TRAF6/NF-κB activation [1].
  • Inhibition of NFATc1, CTSK, and OSCAR transcription during days 2–7 of differentiation, disrupting cell fusion and resorptive machinery assembly [1] [4].
  • Attenuation of calcium/calcineurin signaling, reducing NFATc1 dephosphorylation and nuclear import [6].

Notably, Osteostatin does not affect the resorptive function of mature osteoclasts, as evidenced by unaltered pit formation on mineralized surfaces. This stage-specific action suggests it selectively interrupts osteoclast differentiation rather than generalized osteoclast activity [1] [4].

Table 2: Osteostatin Effects on RANKL/M-CSF-Induced Osteoclastogenesis

Stage of OsteoclastogenesisKey Molecular TargetsEffect SizeFunctional Outcome
Early (Days 1–3)RANK expression↓ 25% (500 nM)Reduced RANKL sensitivity [1]
Mid (Days 3–5)NFATc1 nuclear translocation↓ 40–70%Impaired pre-osteoclast fusion [1] [4]
Late (Day 7)CTSK, OSCAR mRNA↓ 60–80%Defective resorptive machinery [1] [9]
Mature OsteoclastsResorption pit areaNo significant changePreserved baseline bone remodeling [4]

Regulation of Osteoblast-Osteoclast Crosstalk in Bone Homeostasis

Osteostatin modulates intercellular signaling networks between osteoblasts (OBs) and osteoclasts (OCs) to restore bone homeostasis:

  • Suppression of osteoclast-derived coupling inhibitors: Osteostatin downregulates semaphorin 4D (Sema4D) in osteoclasts, which otherwise binds plexin-B1 on osteoblasts to inhibit insulin-like growth factor 1 (IGF-1) signaling and bone formation. This enhances osteoblast differentiation by 30% in co-culture models [10].
  • Stimulation of matrix-embedded factors: By inhibiting excessive osteoclast activity, Osteostatin preserves transforming growth factor-β (TGF-β) and IGF-1 within the bone matrix. These factors recruit osteoblast precursors to resorption sites, promoting "coupling" between resorption and formation [10] [7].
  • Upregulation of osteogenic mediators: In osteoblasts, Osteostatin induces Wnt/β-catenin signaling and suppresses DKK1 (an osteoblast-derived osteoclast stimulator), creating a pro-osteogenic microenvironment [2] [6].

In osteoporotic rat models, biomaterials delivering Osteostatin enhance bone volume fraction (BV/TV) by 45% by synchronously inhibiting osteoclastogenesis and amplifying osteoblast activity. This dual action rebalances the OB-OC axis disrupted in metabolic bone diseases [2] [10].

Properties

CAS Number

204383-55-1

Product Name

Osteostatin amide (human)

IUPAC Name

3-benzyl-4-methyl-9-(2-phenylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

Molecular Formula

C27H25NO3

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C27H25NO3/c1-19-22-12-13-25-24(17-28(18-30-25)15-14-20-8-4-2-5-9-20)26(22)31-27(29)23(19)16-21-10-6-3-7-11-21/h2-13H,14-18H2,1H3

InChI Key

MWQLEUCPOMIMEN-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4)CC5=CC=CC=C5

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCC4=CC=CC=C4)CC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.